REACTION_SMILES
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[I:19][c:20]1[n:21][cH:22][cH:23][cH:24][cH:25]1.[N+:1](=[O:2])([O-:3])[c:4]1[c:5]([N:10]2[CH2:11][CH2:12][C:13](=[CH:16][C:17]#[CH:18])[CH2:14][CH2:15]2)[n:6][cH:7][cH:8][cH:9]1>>[N+:1](=[O:2])([O-:3])[c:4]1[c:5]([N:10]2[CH2:11][CH2:12][C:13](=[CH:16][C:17]#[C:18][c:20]3[n:21][cH:22][cH:23][cH:24][cH:25]3)[CH2:14][CH2:15]2)[n:6][cH:7][cH:8][cH:9]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Ic1ccccn1
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Name
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C#CC=C1CCN(c2ncccc2[N+](=O)[O-])CC1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C#CC=C1CCN(c2ncccc2[N+](=O)[O-])CC1
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Name
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Type
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product
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Smiles
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O=[N+]([O-])c1cccnc1N1CCC(=CC#Cc2ccccn2)CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |